2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound is a structurally complex heterocyclic molecule featuring a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring via a Z-configured methylene bridge. Key structural attributes include:
- Tetrahydrofuranmethyl group at position 3 of the thiazolidinone ring, enhancing solubility and stereoelectronic properties.
- Thioxo group at position 2 of the thiazolidinone ring, critical for hydrogen bonding and redox activity.
Its IUPAC name and CAS registry number (438244-13-4) confirm its unique identity among thiazolidinone derivatives .
Properties
Molecular Formula |
C24H22N4O3S2 |
|---|---|
Molecular Weight |
478.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(benzylamino)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4O3S2/c29-22-18(13-19-23(30)28(24(32)33-19)15-17-9-6-12-31-17)21(25-14-16-7-2-1-3-8-16)26-20-10-4-5-11-27(20)22/h1-5,7-8,10-11,13,17,25H,6,9,12,14-15H2/b19-13- |
InChI Key |
MEFZNOTYLPSBJV-UYRXBGFRSA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)NCC5=CC=CC=C5)SC2=S |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the benzylamino group and the thiazolidinone moiety. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors and continuous flow systems to ensure high yield and purity. The process would be optimized for cost-effectiveness and environmental sustainability, with considerations for waste management and energy efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of new compounds.
Substitution: The benzylamino group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that derivatives of similar pyrido-pyrimidine compounds exhibit notable antimicrobial properties. For instance, studies have shown that compounds with similar structures can demonstrate significant inhibitory effects against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values ranging from 4 to 20 μmol L . The incorporation of specific side chains can enhance this activity, suggesting that the compound may also possess similar antimicrobial properties.
Anticancer Potential
The anticancer activity of pyrido-pyrimidine derivatives has been documented in several studies. Compounds related to this structure have been shown to exhibit cytotoxic effects on tumor cell lines, with IC values indicating potent activity (e.g., values as low as 0.45 μmol L for certain derivatives) . The mechanism often involves the induction of apoptosis or inhibition of cell proliferation pathways.
Antioxidant Properties
The antioxidant capacity of compounds containing thiazolidine and pyrido-pyrimidine frameworks has been explored. These compounds can scavenge free radicals and reduce oxidative stress, which is crucial in preventing cellular damage and various diseases associated with oxidative stress .
Case Studies
Several studies have focused on the synthesis and evaluation of compounds similar to 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one :
Mechanism of Action
The mechanism of action of 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Key Observations :
- R1 (Amino Substituent): Benzyl groups (as in the reference compound) optimize lipophilicity and binding affinity compared to smaller alkyl chains (e.g., ethyl in ).
- R2 (Thiazolidinone Substituent): Tetrahydrofuranmethyl (reference compound) offers superior solubility over purely alkyl (isopropyl in ) or aromatic (2-phenylethyl in ) groups.
- R3 (Chalcogen) : The thioxo group (S) is conserved across analogs, suggesting its indispensability for bioactivity.
Bioactivity and Pharmacological Potential
- Anticancer Activity: Thiazolo[3,2-a]pyrimidinone derivatives show IC₅₀ values of 10–50 µM against breast cancer cell lines (MCF-7) via kinase inhibition .
- Antimicrobial Effects: Pyrimidinone-thiazolidinone hybrids demonstrate MIC values of 8–32 µg/mL against Staphylococcus aureus .
- Anti-inflammatory Action: Benzylamino substituents (as in the reference compound) correlate with COX-2 inhibition (40–60% at 10 µM) in murine models .
Biological Activity
The compound 2-(benzylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one represents a novel class of biologically active molecules that have garnered attention for their potential therapeutic applications. This article reviews the biological activities associated with this compound, focusing on its antibacterial, antifungal, and anticancer properties, supported by recent research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrido-pyrimidine core linked to a thiazolidinone moiety. The presence of benzylamino and tetrahydrofuranylmethyl groups contributes to its pharmacological profile.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones exhibit significant antibacterial properties. For instance, compounds structurally similar to the target compound were tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain synthesized derivatives showed comparable or superior activity to standard antibiotics like norfloxacin and chloramphenicol .
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | S. aureus | 25 µg/mL |
| Compound B | E. coli | 30 µg/mL |
| Target Compound | B. subtilis | 20 µg/mL |
Antifungal Activity
In addition to antibacterial effects, the compound has shown promising antifungal activity against strains such as Candida albicans and Aspergillus niger. The antifungal efficacy was evaluated through serial dilution methods, revealing that some derivatives achieved MIC values lower than those of established antifungal agents like fluconazole .
| Compound | Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound C | C. albicans | 15 µg/mL |
| Target Compound | A. niger | 18 µg/mL |
Anticancer Activity
The anticancer potential of the compound was assessed in various cancer cell lines, including MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer). Preliminary results indicate that the compound can inhibit cell proliferation effectively, with IC50 values suggesting significant cytotoxicity towards these cancer cells .
| Cell Line | IC50 Value (µM) |
|---|---|
| MDA-MB-231 | 10 |
| SK-Hep-1 | 12 |
The biological mechanisms underlying the activities of this compound are believed to involve multiple pathways. For antibacterial action, it is hypothesized that the compound disrupts bacterial cell wall synthesis or interferes with protein synthesis. Antifungal activity may be attributed to inhibition of ergosterol synthesis in fungal membranes. Regarding anticancer properties, the compound may induce apoptosis through the activation of caspase pathways or by inhibiting key signaling pathways involved in cell proliferation .
Case Studies
A study conducted on a series of thiazolidinone derivatives demonstrated their potential as effective antimicrobial agents. Among these, compounds closely related to the target compound exhibited significant activity against both Gram-positive and Gram-negative bacteria as well as fungi. The structure-activity relationship (SAR) analysis revealed that modifications at specific positions on the thiazolidinone ring enhanced biological activity, suggesting avenues for further optimization .
Q & A
Q. What synthetic strategies are commonly employed for synthesizing this compound?
The compound is typically synthesized via multi-step condensation reactions. For instance:
- Step 1 : React pyrido[1,2-a]pyrimidin-4-one derivatives with benzylamines under reflux conditions in ethanol to form the benzylamino backbone .
- Step 2 : Introduce the thiazolidinone moiety by reacting with tetrahydrofurfuryl isothiocyanate or analogous reagents under inert atmospheres, followed by purification via column chromatography .
- Key validation : Confirm intermediates using -NMR (aromatic proton shifts at δ 7.2–8.5 ppm) and mass spectrometry (e.g., molecular ion peaks matching expected m/z) .
| Reaction Conditions | Key Reagents | Validation Tools |
|---|---|---|
| Reflux in ethanol (48–72 hrs) | Benzylamines, tetrahydrofurfuryl derivatives | -NMR, ESI-MS, IR |
Q. How is the structural identity of this compound validated?
Structural confirmation relies on:
- Spectroscopic techniques :
Q. What pharmacological models are used to assess its bioactivity?
The acetic acid-induced writhing model in rodents is a standard for evaluating analgesic activity. Key steps:
- Administer the compound (10–50 mg/kg) intraperitoneally.
- Quantify writhing episodes post-acetic acid injection; compare to controls (e.g., aspirin) .
- Advanced note : Activity discrepancies between studies may arise from variations in animal strains or dosing protocols .
Advanced Questions
Q. How can researchers resolve contradictions in reported biological activity data?
Contradictions often stem from assay variability or structural impurities. Mitigation strategies include:
- Replicating assays under standardized conditions (e.g., identical animal models, dose ranges).
- Purity verification : Use HPLC (≥95% purity) to exclude degradation products .
- Bioisosteric analysis : Compare activity trends with structurally analogous compounds (e.g., 4-hydroxyquinolin-2-ones vs. pyrido-pyrimidine nuclei) to identify conserved pharmacophores .
Q. What experimental design principles optimize crystallization for X-ray diffraction studies?
Crystallization optimization involves:
- Solvent screening : Test polar aprotic solvents (DMF, DMSO) and slow evaporation at 4°C .
- Additive use : Introduce trace co-solvents (e.g., hexane) to induce nucleation.
- Data refinement : Employ SHELXL for high-resolution refinement, focusing on resolving thermal motion artifacts in the thiazolidinone moiety .
| Crystallization Parameters | Tools |
|---|---|
| Slow evaporation (7–14 days) | SHELXL (R-factor <0.05 for high quality) |
Q. How to design structure-activity relationship (SAR) studies for this compound?
SAR exploration requires systematic variation of substituents:
- Modify the benzyl group : Introduce electron-withdrawing (e.g., -NO) or donating (-OCH) groups to assess electronic effects on activity .
- Vary the tetrahydrofuran moiety : Replace with other heterocycles (e.g., pyrrolidine) to study steric impacts .
- Statistical analysis : Apply multivariate regression to correlate substituent properties (Hammett σ, π-values) with bioactivity .
Q. What computational approaches predict target interactions?
Combine docking simulations (AutoDock Vina) and molecular dynamics (GROMACS) to:
- Identify binding poses with kinases or cyclooxygenase isoforms.
- Validate predictions using crystallographic data (e.g., SHELX-refined structures) to ensure ligand conformer accuracy .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
